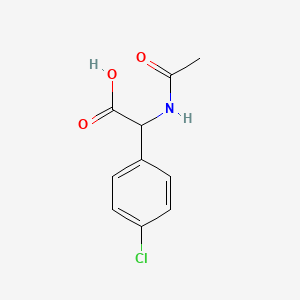

2-(4-Chlorophenyl)-2-acetamidoacetic acid

Description

Contextualization within Amidoacetic Acid Derivatives Research

Amidoacetic acid derivatives are a class of organic compounds characterized by an acetamido group (CH₃CONH-) attached to a glycine (B1666218) or substituted glycine framework. These compounds are of significant interest due to their presence in various biologically relevant molecules and their utility as building blocks in organic synthesis. N-acetylated amino acids, a subgroup of amidoacetic acid derivatives, are known to be involved in various metabolic pathways. researchgate.net The introduction of a 4-chlorophenyl group to the alpha-position of acetamidoacetic acid creates a chiral center and introduces a lipophilic, electron-withdrawing substituent, which can significantly influence the molecule's chemical and physical properties.

The research on amidoacetic acid derivatives is extensive, with studies focusing on their synthesis, conformational analysis, and application as precursors for more complex molecules, including peptides and pharmaceuticals. The presence of both a carboxylic acid and an amide functional group allows for a diverse range of chemical transformations.

Significance in Synthetic Organic Chemistry

The significance of 2-(4-Chlorophenyl)-2-acetamidoacetic acid in synthetic organic chemistry lies primarily in its potential as a versatile intermediate. The structural motifs present in the molecule are common in a variety of pharmacologically active compounds. The 4-chlorophenyl group is a feature of numerous drugs, and the amino acid backbone is fundamental to peptide and protein chemistry.

The synthesis of this compound and its derivatives can be a key step in the construction of more complex molecular architectures. For instance, derivatives of the closely related 2-(4-chlorophenyl)glycine are important intermediates in the production of pharmaceuticals. google.comchemicalbook.com The acetamido group can influence the molecule's solubility and reactivity, and it can also participate in hydrogen bonding, which is crucial for molecular recognition and crystal packing.

Historical Overview of Key Research Milestones Pertaining to the Chemical Compound

The development of synthetic routes to N-acetylated amino acids has a long history. One of the most common methods for the acetylation of amino acids is the Schotten-Baumann reaction, which involves treating an aqueous solution of the amino acid with acetic anhydride (B1165640) or acetyl chloride under basic conditions. google.com

The synthesis of the precursor, 2-(4-chlorophenyl)glycine, has been a significant area of research. The classical Strecker synthesis, which involves the reaction of an aldehyde (in this case, 4-chlorobenzaldehyde) with ammonium (B1175870) cyanide followed by hydrolysis, is a well-established method for producing α-amino acids. More recent advancements have focused on improving yield and efficiency, for example, through the use of microchannel reactors. google.com

A key milestone in the potential synthesis of this compound is the development of efficient N-acetylation procedures for α-amino acids. A German patent describes a process for the acetylation of D,L-α-aminocarboxylic acids using acetic anhydride in acetic acid at elevated temperatures, which offers a direct route to N-acetylated products in high purity and yield without the need for extensive aqueous workup. google.com This method is directly applicable to the synthesis of the title compound from 2-(4-chlorophenyl)glycine.

Research Findings

Detailed research has focused on the synthesis of the precursor, 2-(4-chlorophenyl)glycine, and the general N-acetylation of amino acids.

Synthesis of 2-(4-Chlorophenyl)glycine

The synthesis of 2-(4-chlorophenyl)glycine is a critical first step. Two primary methods have been reported:

Strecker Synthesis: This classic method utilizes 4-chlorobenzaldehyde (B46862), ammonium cyanide, and a subsequent hydrolysis step to produce the α-aminonitrile intermediate, which is then converted to the final amino acid.

Bucherer-Bergs Reaction: This method involves the reaction of 4-chlorobenzaldehyde with potassium cyanide and ammonium carbonate to form a hydantoin (B18101) intermediate, which is then hydrolyzed to the amino acid. google.com

A Chinese patent highlights the use of microchannel reactors to improve the efficiency of the Bucherer-Bergs reaction, significantly reducing reaction times and improving yields. google.com

N-Acetylation of 2-(4-chlorophenyl)glycine

The conversion of 2-(4-chlorophenyl)glycine to this compound is typically achieved through N-acetylation. A common and efficient method involves the use of acetic anhydride.

A German patent outlines a procedure where the amino acid is reacted with 1.0 to 1.1 molar equivalents of acetic anhydride in acetic acid at a temperature between 60-150°C. google.com The product is then isolated by concentrating the reaction mixture. This method is advantageous as it avoids aqueous workup and provides the N-acetylated amino acid in high purity.

Below are interactive data tables summarizing the key reactants and reaction conditions.

Table 1: Synthesis of 2-(4-Chlorophenyl)glycine via Strecker Synthesis

| Reactant | Role | Notes |

| 4-Chlorobenzaldehyde | Starting material | Provides the chlorophenyl group. |

| Ammonium Cyanide | Source of amino and cyano groups | Reacts with the aldehyde. |

| Acid/Base | Catalyst for hydrolysis | Converts the aminonitrile to the carboxylic acid. |

Table 2: N-Acetylation of 2-(4-chlorophenyl)glycine

| Reactant/Condition | Role/Parameter | Typical Value/Reagent |

| 2-(4-chlorophenyl)glycine | Starting material | The amino acid to be acetylated. |

| Acetic Anhydride | Acetylating agent | Provides the acetyl group. google.com |

| Acetic Acid | Solvent | Reaction medium. google.com |

| Temperature | Reaction Parameter | 60-150 °C google.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO3 |

|---|---|

Molecular Weight |

227.64 g/mol |

IUPAC Name |

2-acetamido-2-(4-chlorophenyl)acetic acid |

InChI |

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15) |

InChI Key |

DPIZEVUKGXOVPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Classical Synthetic Routes and Their Evolution

Traditional methods for the synthesis of α-amino acids, such as the Strecker and Bucherer–Bergs syntheses, have been adapted for the preparation of 2-(4-chlorophenyl)-2-acetamidoacetic acid. These multi-component reactions offer robust, albeit often harsh, conditions for constructing the target molecule.

Strecker Synthesis Adaptations

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for producing α-amino acids. chemistryviews.org The classical approach involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and cyanide, which forms an α-aminonitrile intermediate. sigmaaldrich.com Subsequent hydrolysis of the nitrile group yields the desired amino acid. chemistryviews.orgrsc.org

For the synthesis of this compound, a traditional Strecker pathway would commence with 4-chlorobenzaldehyde (B46862). wikipedia.org The process can be described in two main stages:

α-Aminonitrile Formation : 4-chlorobenzaldehyde reacts with ammonia and a cyanide source (like potassium cyanide or hydrogen cyanide) to form the intermediate, 2-amino-2-(4-chlorophenyl)acetonitrile. chemistryviews.orgrsc.org

Hydrolysis and Acetylation : The α-aminonitrile is then subjected to vigorous acidic or basic hydrolysis to convert the nitrile functional group into a carboxylic acid, yielding 2-amino-2-(4-chlorophenyl)acetic acid. The final step involves the selective N-acetylation of the amino group, typically using acetic anhydride (B1165640) or acetyl chloride, to produce the target compound.

A significant evolution of this method is a more direct Strecker-type reaction that utilizes an amide in place of ammonia. researchgate.net This adaptation allows for the direct formation of an N-acylated α-aminonitrile, streamlining the synthesis. In this approach, 4-chlorobenzaldehyde is reacted with acetamide (B32628) and a cyanide source (e.g., potassium cyanide). The resulting 2-acetamido-2-(4-chlorophenyl)acetonitrile can then be hydrolyzed under controlled conditions to afford this compound directly, bypassing the separate acetylation step. researchgate.net

Bucherer–Bergs Reaction Modifications

The Bucherer–Bergs reaction provides an alternative route to α,α-disubstituted amino acids via a hydantoin (B18101) intermediate. organic-chemistry.org Discovered independently by Hans Theodor Bucherer and Walter Bergs, this reaction also involves a multicomponent condensation of a carbonyl compound, but with ammonium (B1175870) carbonate and an alkali metal cyanide. organic-chemistry.orgrsc.orgnih.gov

The application of this reaction to synthesize this compound is a modified, multi-step process:

Hydantoin Synthesis : The reaction is initiated with 4-chlorobenzaldehyde, which condenses with potassium cyanide and ammonium carbonate. rsc.orgrsc.org This step typically occurs in a heated aqueous or alcoholic solvent and yields the heterocyclic intermediate, 5-(4-chlorophenyl)hydantoin. nih.gov

Ring Opening and Acetylation : The stable hydantoin ring is subsequently hydrolyzed, usually under strong alkaline conditions (e.g., with barium hydroxide), to open the ring and produce the corresponding α-amino acid, 2-amino-2-(4-chlorophenyl)acetic acid. Similar to the classical Strecker route, a final N-acetylation step is required to furnish the desired this compound.

The primary evolution in this area involves optimizing the hydrolysis conditions of the stable hydantoin intermediate to improve yields and minimize side reactions before the final acylation.

Amidocarbonylation Approaches

Amidocarbonylation represents a more direct and atom-economical approach for the synthesis of N-acyl-α-amino acids. nih.gov This transition metal-catalyzed reaction constructs the N-acetylated amino acid framework in a single step from an aldehyde, an amide, and carbon monoxide. nih.gov

The key components for the synthesis of this compound via this route are:

Aldehyde : 4-chlorobenzaldehyde

Amide : Acetamide

Carbonyl Source : Carbon monoxide (CO) gas

The reaction is typically catalyzed by transition metal complexes, most notably those based on cobalt (e.g., dicobalt octacarbonyl, Co₂(CO)₈) or palladium. nih.gov The catalyst facilitates the simultaneous addition of the acetamido group and a carboxyl group (derived from CO) across the aldehyde's carbonyl double bond. This process directly yields the target molecule, this compound, offering a significant advantage in efficiency over the multi-step classical routes. Research in this area focuses on improving catalyst efficacy, reducing catalyst loading, and developing milder reaction conditions.

Table 1: Comparison of Classical Synthetic Routes

| Synthetic Route | Key Starting Materials | Key Intermediate | Key Features |

|---|---|---|---|

| Strecker Synthesis (Adapted) | 4-Chlorobenzaldehyde, Ammonia, Cyanide Source, Acetic Anhydride | 2-Amino-2-(4-chlorophenyl)acetonitrile | Two-stage process: aminonitrile formation followed by hydrolysis and N-acetylation. |

| Bucherer–Bergs Reaction (Modified) | 4-Chlorobenzaldehyde, Ammonium Carbonate, Potassium Cyanide | 5-(4-Chlorophenyl)hydantoin | Formation of a stable hydantoin intermediate requiring harsh hydrolysis before N-acetylation. |

| Amidocarbonylation | 4-Chlorobenzaldehyde, Acetamide, Carbon Monoxide | None (Direct Synthesis) | Direct, one-step, transition metal-catalyzed synthesis of the final N-acetylated product. |

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles have been applied to the synthesis of amino acids, including this compound, focusing on reducing waste, avoiding hazardous reagents, and enabling stereoselective control.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make classical routes more sustainable. For Strecker-type reactions, several improvements have been reported. These include performing the reaction in water, which is a benign solvent, or under solvent-free conditions, which minimizes waste. acs.org The use of heterogeneous catalysts, such as Montmorillonite (B579905) KSF clay, can simplify product purification and allow for catalyst recycling. acs.org

For syntheses involving hazardous reagents like carbon monoxide or cyanide, modern approaches focus on safer alternatives. For instance, in palladium-catalyzed aminocarbonylation, stable, solid CO-precursors can be used to generate carbon monoxide in situ, avoiding the handling of large quantities of toxic gas. rsc.org Similarly, modern purification techniques can reduce the risks associated with the use of cyanide in the Strecker and Bucherer-Bergs pathways. fapesp.br The use of energy-efficient techniques like microwave or ultrasound irradiation has also been explored to accelerate reactions and improve yields in related multi-component syntheses.

Catalytic Asymmetric Synthesis

The target molecule, this compound, contains a stereocenter at the α-carbon. While classical syntheses typically yield a racemic mixture (an equal mixture of both enantiomers), modern catalytic methods allow for the synthesis of a single enantiomer. This is particularly important for pharmaceutical applications where often only one enantiomer is biologically active.

Asymmetric synthesis is most developed for the Strecker reaction. chemistryviews.org This can be achieved by:

Using a Chiral Amine : Replacing ammonia with a chiral amine or ammonia derivative leads to the formation of diastereomeric intermediates that can be separated.

Using a Chiral Catalyst : A more elegant approach involves the use of a small amount of a chiral catalyst to direct the reaction towards the formation of one enantiomer over the other.

Research has demonstrated highly enantioselective Strecker reactions using chiral catalysts based on metals like titanium or aluminum. acs.org These catalysts coordinate to the imine intermediate and control the facial attack of the cyanide nucleophile, leading to an excess of one enantiomer of the α-aminonitrile product. This asymmetric induction at an early stage allows for the synthesis of enantiomerically enriched this compound after the final hydrolysis step.

Flow Chemistry Applications

The application of continuous flow chemistry to the synthesis of this compound, while not extensively documented for this exact molecule, can be inferred from established protocols for structurally similar compounds like α-amino acids and their derivatives. mdpi.comacs.org Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater process control, which are particularly beneficial for multi-step syntheses. nih.govmdpi.com

A potential flow-based synthesis could involve a telescoped, multi-step process. nih.govacs.org For instance, an initial step could generate a key intermediate in situ. One relevant approach is the generation of aldimines from aldehydes and anilines within a packed-bed reactor containing a desiccant, such as 4 Å molecular sieves. acs.org This intermediate could then be passed directly into a second reactor module for subsequent transformation. An electrochemical flow microreactor could then be employed for the carboxylation of the aldimine with CO2, a method that avoids the use of toxic cyanide reagents typically found in Strecker syntheses. acs.org

Another viable strategy involves phase-transfer catalysis in a continuous flow setup. This has been successfully applied to the synthesis of quaternary amino acids. mdpi.com Such a system could be configured as a liquid-liquid process using continuous stirred-tank reactors or a solid-liquid process using a packed-bed reactor containing the phase-transfer catalyst. mdpi.com These methods have demonstrated high enantioselectivity and productivity, offering a promising route for the stereocontrolled synthesis of this compound. mdpi.com

Mechanochemical Synthesis Investigations

Mechanochemistry, which utilizes mechanical force from grinding or milling to induce chemical reactions, presents a solvent-free, environmentally sustainable alternative to conventional solution-phase synthesis. researchgate.netnih.gov Investigations into the synthesis of amides, peptides, and amino acid derivatives have demonstrated the effectiveness of mechanochemical methods, particularly ball milling. nih.govacs.org

The synthesis of this compound could be approached via the mechanochemical amidation of a suitable ester precursor. Research has shown that ball milling can efficiently convert esters, including α-amino esters, into their corresponding primary amides using reagents like calcium nitride. nih.govacs.org This transformation is compatible with a range of functional groups, including the chloro-substituent on the phenyl ring, and crucially, has been shown to preserve the integrity of stereocenters alpha to the carbonyl group. nih.govacs.org

Furthermore, direct peptide coupling has been achieved mechanochemically by reacting N-protected α-amino acids with amino esters, suggesting that the formation of the acetamido group is feasible under these conditions. acs.org The use of liquid-assisted grinding (LAG), where a small amount of an environmentally benign solvent is added, can enhance reaction rates and yields. researchgate.net This approach minimizes waste and can lead to rapid, high-yielding transformations, making it an attractive area for investigation for the synthesis of the target compound. researchgate.net

Protecting Group Strategies in Synthesis

The synthesis of a bifunctional molecule like this compound necessitates a robust protecting group strategy to ensure chemoselectivity. libretexts.orgjocpr.com Both the amino and carboxylic acid groups are reactive and must be temporarily masked to prevent undesired side reactions during the construction of the molecular backbone. libretexts.org

Amine Protection: The amino group is nucleophilic and susceptible to a variety of reactions. libretexts.org To control its reactivity, several protecting groups are commonly employed in amino acid synthesis. creative-peptides.com

Boc (tert-Butoxycarbonyl): This is a widely used group, typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a variety of conditions but is readily removed with mild acids like trifluoroacetic acid (TFA). creative-peptides.com

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is notable for its lability under mild basic conditions (e.g., dilute piperidine), while remaining stable to acid. This allows for an orthogonal protection strategy where other groups (like Boc or t-butyl esters) can be removed without affecting the Fmoc-protected amine. creative-peptides.com

Cbz (Benzyloxycarbonyl): Also known as the Z group, it is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids. creative-peptides.com

The choice of protecting group is critical as it can influence the course of subsequent reactions. researchgate.net

Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester to prevent it from reacting as a nucleophile or an acid.

Methyl or Ethyl Esters: These are simple to install via Fischer esterification but require relatively harsh conditions (saponification) for removal, which could compromise other parts of the molecule.

tert-Butyl (tBu) Ester: This group is installed under acidic conditions and is cleaved simultaneously with a Boc group using strong acid, making it suitable for Boc-based strategies. creative-peptides.com

Benzyl (Bn) Ester: Similar to the Cbz group, it is removed via hydrogenolysis, providing orthogonality with acid- and base-labile protecting groups.

An effective synthesis would likely employ an orthogonal set of protecting groups, allowing for their selective removal at different stages of the synthesis. jocpr.com For instance, a Boc-protected amine could be paired with a benzyl-protected carboxylic acid.

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. The process involves systematically varying key parameters such as solvent, temperature, catalyst, and reactant stoichiometry. acs.org

A Design of Experiments (DoE) approach, such as factorial design, can efficiently identify the optimal conditions by studying multiple factors simultaneously. rsc.org For a hypothetical synthesis step, such as the coupling of a protected 4-chlorophenylglycine core with an acetylating agent, several parameters would be critical.

Solvent: The choice of solvent can significantly impact reaction rates and yields. A screen of solvents with varying polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN), Ethanol) would be a primary step. researchgate.net

Catalyst: If the reaction is catalyzed, screening different catalysts (e.g., Lewis acids, organocatalysts) and their loadings is essential. researchgate.net

Temperature: Temperature affects reaction kinetics, with higher temperatures often leading to faster rates but potentially more side products. acs.org

Stoichiometry: Varying the molar ratios of the reactants can improve yield by ensuring the complete consumption of a key starting material. researchgate.net

The following interactive table illustrates a hypothetical optimization study for a key synthetic step.

| Entry | Solvent | Temperature (°C) | Reactant A (eq.) | Reactant B (eq.) | Yield (%) |

| 1 | DCM | 25 | 1.0 | 1.1 | 65 |

| 2 | THF | 25 | 1.0 | 1.1 | 72 |

| 3 | MeCN | 25 | 1.0 | 1.1 | 75 |

| 4 | MeCN | 40 | 1.0 | 1.1 | 81 |

| 5 | MeCN | 40 | 1.2 | 1.1 | 85 |

| 6 | MeCN | 40 | 1.0 | 1.5 | 91 |

This systematic approach allows researchers to identify the conditions that provide the best balance of yield, purity, and efficiency. rsc.org

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic route from a small, research-scale to a larger, laboratory-scale (gram to kilogram) introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Purification: Methods like column chromatography, which are convenient at the milligram scale, become impractical and costly for larger quantities. The process should be designed to yield a product that can be purified by crystallization or distillation if possible. google.com Developing a robust crystallization procedure is often a critical step in a scalable synthesis.

Heat Transfer: Many reactions are exothermic, and the heat generated can be difficult to dissipate in large reaction vessels. google.com The surface-area-to-volume ratio decreases as the scale increases, which can lead to dangerous temperature runaways. Careful control of addition rates and efficient cooling are paramount.

Reagent Handling and Stoichiometry: Handling large quantities of reagents requires appropriate equipment and safety protocols. The cost of reagents also becomes a more significant factor, making it important to use reactants efficiently and minimize waste. The synthesis of monomers for polymerization, such as N-carboxyanhydrides (NCAs) derived from amino acids, has been successfully scaled to the gram level, demonstrating the feasibility of handling sensitive intermediates in larger quantities. researchgate.netresearchgate.net

Process Safety and By-products: A thorough understanding of the reaction mechanism and potential side reactions is essential to anticipate and control the formation of impurities. Some reagents, like phosgene (B1210022) used in NCA synthesis, are highly toxic and require specialized handling, prompting the development of safer alternatives. researchgate.net

Ultimately, a scalable process is one that is not only high-yielding but also robust, safe, and economically viable. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Reaction Pathway Elucidation

The formation of 2-(4-Chlorophenyl)-2-acetamidoacetic acid, typically through the N-acetylation of 2-amino-2-(4-chlorophenyl)acetic acid, is a fundamental transformation in organic synthesis. The elucidation of its reaction pathway involves a detailed analysis of its kinetics and transition state.

Detailed Reaction Kinetics

Specific kinetic data, such as rate constants and activation energies for the synthesis of this compound, are not readily found in the current body of scientific literature. However, general principles of N-acylation reactions of amino acids provide a framework for understanding its kinetic behavior. The acylation of amines is a well-studied reaction, and its rate is influenced by factors such as the nucleophilicity of the amine, the reactivity of the acylating agent, and the reaction conditions. orientjchem.org

For analogous systems, such as the acetylation of various primary amines, the reaction can be rapid, often completing within minutes. orientjchem.org The presence of electron-withdrawing or electron-releasing substituents on the aromatic ring can influence the reaction rate, although in some studies on the N-acylation of a range of aromatic amines, the electronic nature of the substituents did not show a significant impact on the reaction time or yield. orientjchem.org In the context of amino acids, the zwitterionic nature of the substrate can play a crucial role, and the pH of the medium can significantly affect the availability of the nucleophilic amino group for reaction. ias.ac.in

Transition State Analysis

Direct experimental or computational transition state analysis for the formation of this compound is not documented in available research. However, computational studies on related acyl transfer reactions provide valuable insights. For instance, studies on the intramolecular acyl migration in phenylacetic acid glucuronides have successfully used computational chemistry to model the transition states and calculate activation energies, which showed excellent correlation with experimental kinetic data. researchgate.net These studies suggest that the stereochemistry at the α-carbon can significantly influence the energy of the transition state and thus the reaction rate. researchgate.net

In a broader context, computational protein design has been used to stabilize and structurally characterize the transition state of chemical reactions, demonstrating the power of these methods in elucidating reaction mechanisms at a molecular level. nih.gov For the N-acetylation of 2-amino-2-(4-chlorophenyl)acetic acid, it is hypothesized that the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent. The stability of this transition state would be influenced by the electronic and steric properties of the chlorophenyl group.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the mechanism and rate of N-acylation reactions. While specific data for this compound is unavailable, studies on related systems offer valuable information. For the N-acylation of amines, a variety of solvents have been employed, and in some cases, the reaction can even proceed efficiently without a solvent. orientjchem.org

A study on the solubility of N-acetyl amino acid amides in different organic solvents revealed that solvents like formic acid and hexafluoroisopropanol (HFIP) are effective in stabilizing both hydrophobic amino acid side chains and the polypeptide backbone, which can be crucial for solubilizing reactants and intermediates in acylation reactions. nih.gov In contrast, acetic acid and isopropanol (B130326) were found to be less effective in stabilizing the backbone. nih.gov For the acetylation of primary amines using acetyl chloride, an environmentally benign brine solution has been shown to be an effective medium, with the addition of a base like triethylamine (B128534) being crucial for the successful acetylation of aliphatic amines. ias.ac.in The solvent's polarity, proticity, and ability to form hydrogen bonds can all influence the reaction pathway by stabilizing or destabilizing the reactants, intermediates, and transition states.

Interactive Data Table: Solvent Effects on N-Acylation of Amines (Analogous Systems)

| Substrate | Acylating Agent | Solvent | Catalyst/Additive | Reaction Time | Yield (%) | Reference |

| Aniline | Acetic Anhydride (B1165640) | Water | None | 15 min | 98 | orientjchem.org |

| p-Nitroaniline | Acetic Anhydride | Water | None | 8 min | 91 | orientjchem.org |

| Benzylamine | Acetyl Chloride | Brine | NaOAc, TEA | - | 79 | ias.ac.in |

| Glycine (B1666218) | Acetyl Chloride | Brine | NaOAc | - | 85 | ias.ac.in |

Catalysis in Transformations of the Chemical Compound (Non-Biological)

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of N-acylation reactions. Both homogeneous and heterogeneous catalysts have been explored for the synthesis of N-acyl amino acids and related compounds.

Homogeneous Catalysis Studies

Homogeneous catalysts, particularly Lewis acids and Brønsted acids, are commonly employed in acylation reactions. nih.gov For instance, AlCl₃ is a traditional Lewis acid catalyst used in Friedel-Crafts acylation to produce aryl-keto α-amino acids. nih.gov Triflic acid (TfOH), a strong Brønsted acid, has also been shown to be an effective catalyst and solvent for such reactions due to its high dissolving capacity for amino acid derivatives. nih.gov Acetic acid itself can act as a catalyst for the N-acylation of amines using esters as the acyl source, offering a cheap and simple method for amide synthesis. rsc.org

In the context of N-acetylation, the use of a basic catalyst like triethylamine is often necessary, especially for aliphatic amines, to neutralize the acid byproduct and maintain the nucleophilicity of the amino group. ias.ac.in While specific homogeneous catalysts for the synthesis of this compound are not explicitly reported, it is highly probable that established Lewis and Brønsted acid catalysts, as well as basic catalysts, would be effective.

Heterogeneous Catalysis Investigations

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. A variety of solid catalysts have been investigated for acylation reactions. For example, alumina (B75360) (a Lewis acid) has been used as a low-cost and environmentally friendly catalyst for the N-acetylation of amines in a continuous-flow system using acetonitrile (B52724) as the acetylating agent. nih.gov This method proved to be efficient and reusable for several cycles. nih.gov

Other heterogeneous catalysts reported for N-acylation include KF-Al₂O₃, ZnO, and Amberlite IR-120. orientjchem.org In the related field of glycerol (B35011) acetylation, various solid acid catalysts such as modified montmorillonite (B579905) and zeolites have been shown to be effective. mdpi.com These examples from analogous reactions strongly suggest that heterogeneous catalysts, particularly solid acids, could be successfully applied to the synthesis of this compound, potentially offering a more sustainable and industrially viable process.

Interactive Data Table: Catalysts for N-Acylation Reactions (Analogous Systems)

| Reaction Type | Catalyst | Substrate Type | Acylating Agent | Key Findings | Reference |

| N-acetylation | Alumina | Aromatic and Aliphatic Amines | Acetonitrile | Efficient in continuous-flow, reusable | nih.gov |

| Friedel-Crafts Acylation | AlCl₃, TfOH | α-Amino Acid Derivatives | - | Effective for aryl-keto α-amino acid synthesis | nih.gov |

| N-acetylation | Acetic Acid | Various Amines | Ethyl Acetate | Catalyst loadings as low as 10 mol% effective | rsc.org |

| N-acetylation | None (in water) | Various Amines | Acetic Anhydride | Catalyst-free, high yields | orientjchem.org |

Stereoselectivity and Enantioselectivity in Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules where specific enantiomers are desired. The presence of a chiral center at the α-carbon of the acetic acid moiety means that this compound can exist as two enantiomers, (R)- and (S)-2-(4-chlorophenyl)-2-acetamidoacetic acid. The control of stereoselectivity and enantioselectivity in transformations of this compound is often achieved through enzymatic resolutions and chiral chromatography.

Enzymatic resolution has been demonstrated as a powerful tool for the separation of enantiomers of related α-amino acids. For instance, racemic 2-chlorophenyl glycine has been successfully resolved to yield (S)-α-amino-(2-chlorophenyl)acetic acid with an enantiomeric purity exceeding 99% through the enantioselective hydrolysis of its N-phenylacetyl derivative using immobilized penicillin G acylase. researchgate.net This enzymatic approach operates efficiently in water at a substrate concentration of 10% and allows for the recycling of the enzyme over multiple uses without a significant loss in activity. researchgate.net The unwanted (R)-enantiomer can be racemized and recycled, making the process highly efficient. This methodology suggests a viable pathway for the enantioselective transformation of N-acyl derivatives of this compound.

Another key strategy for obtaining enantiomerically pure forms of this compound and its derivatives is through chiral high-performance liquid chromatography (HPLC). A variety of chiral stationary phases (CSPs) are available for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantioseparation of a broad range of chiral compounds, including acidic molecules. nih.govresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. For acidic compounds, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, have shown remarkable performance. chiraltech.com The separation mechanism on these columns is based on the ionic interaction between the protonated chiral selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

The choice of mobile phase, including the organic modifier and any additives, significantly influences the resolution of enantiomers. For instance, in the chiral separation of chlorpheniramine (B86927) enantiomers, a mobile phase consisting of n-hexane, isopropanol, and diethylamine (B46881) was found to be optimal. dergipark.org.tr The development of a robust HPLC method is essential for both analytical determination of enantiomeric excess and for preparative separation to isolate pure enantiomers.

Table 1: Methods for Stereoselective Transformations and Separations

| Method | Description | Key Findings | Reference |

|---|---|---|---|

| Enzymatic Resolution | Enantioselective hydrolysis of N-phenylacetyl-2-chlorophenylglycine using immobilized penicillin G acylase. | Achieved >99% enantiomeric purity for the (S)-enantiomer. The enzyme can be recycled more than 25 times. | researchgate.net |

| Chiral HPLC | Separation of enantiomers using chiral stationary phases (CSPs). | Polysaccharide-based and anion-exchange CSPs are effective for resolving acidic chiral compounds. | nih.govresearchgate.netchiraltech.com |

| Chiral HPLC (Specific) | Separation of chlorpheniramine enantiomers on an amylose tris(3,5-dimethylphenylcarbamate) column. | Baseline separation achieved with a mobile phase of n-hexane-isopropanol-diethylamine. | dergipark.org.tr |

Intermediate Characterization and Detection

The investigation of chemical transformations involving this compound inherently involves the formation of transient intermediates. The characterization and detection of these intermediates are crucial for elucidating reaction mechanisms. While direct spectroscopic data for intermediates of reactions involving this compound are not extensively reported in the available literature, insights can be drawn from studies of related compounds and synthetic pathways where it serves as a precursor.

In the synthesis of heterocyclic compounds derived from this compound, various intermediates can be postulated. For example, in cyclization reactions, activated forms of the carboxylic acid, such as acyl chlorides or mixed anhydrides, are likely intermediates. These activated species are highly reactive and are typically generated in situ and consumed in the subsequent reaction step. Their presence could potentially be detected using spectroscopic techniques under carefully controlled conditions.

The crystal structure of the closely related compound, 2-(4-chlorophenyl)acetamide, reveals that the acetamide (B32628) group is twisted relative to the benzene (B151609) plane. researchgate.net In the solid state, molecules are linked by N—H···O hydrogen bonds to form layered structures. researchgate.net This type of intermolecular interaction could also play a role in the aggregation and reactivity of intermediates derived from this compound in the solid state or in non-polar solvents.

In the synthesis of more complex molecules, such as the antibiotic loracarbef (B1675092), which is a carbacephem, derivatives of phenylglycine are key building blocks. nih.gov The synthesis of the β-lactam ring, a core feature of loracarbef, proceeds through several intermediate stages. While loracarbef itself is a derivative of phenylglycine, the synthetic strategies employed for its construction provide a framework for understanding the types of intermediates that might be formed from similar precursors like this compound. These can include linear peptide-like structures prior to cyclization and various protected forms of the amino and carboxyl groups.

The characterization of such intermediates often relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of reaction intermediates. Changes in chemical shifts and coupling constants can provide detailed information about the formation and consumption of intermediates.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of intermediates, confirming their elemental composition. Techniques such as electrospray ionization (ESI-MS) are particularly useful for detecting charged or polar intermediates in solution.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the appearance and disappearance of functional groups during a reaction. For example, the formation of an acyl chloride intermediate would be indicated by a characteristic carbonyl stretching frequency.

X-ray Crystallography: In cases where an intermediate can be isolated as a stable crystalline solid, X-ray crystallography provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry. The crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, a complex derivative, has been determined, showcasing the level of detail that can be obtained for stable products and, potentially, for isolable intermediates. nih.gov

Table 2: Potential Intermediates and Characterization Techniques

| Potential Intermediate Type | Precursor/Reaction | Potential Characterization Methods |

|---|---|---|

| Acyl Halide/Mixed Anhydride | Carboxylic acid activation for cyclization | IR, NMR (if stable enough), MS |

| Linear Dipeptide-like Structure | Amide bond formation | NMR, MS |

| Protected Amino Acid | Synthesis of complex molecules | NMR, MS, X-ray crystallography (if isolable) |

| Cyclization Precursor | Intramolecular ring formation | NMR, HPLC-MS |

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. While comprehensive multi-dimensional, solid-state, and dynamic NMR studies specifically for 2-(4-Chlorophenyl)-2-acetamidoacetic acid are not extensively documented in publicly available literature, we can predict the expected spectral characteristics based on the analysis of structurally similar compounds.

For the purpose of this analysis, we will consider the known NMR data for analogous compounds such as N-acetyl-DL-phenylglycine nih.gov, 4-chlorophenylacetic acid chemicalbook.com, and N-(4-chlorophenyl)acetamide nih.gov to extrapolate the expected chemical shifts for this compound.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound. These predictions are based on the principle of additivity of substituent effects on chemical shifts, drawing from the experimental data of the aforementioned analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10 - 13 | Singlet (broad) | The chemical shift is highly dependent on the solvent and concentration. |

| Amide (-NH) | 7.5 - 8.5 | Doublet | Coupling with the adjacent methine proton. |

| Methine (-CH) | 5.0 - 5.5 | Doublet | Coupling with the adjacent amide proton. |

| Aromatic (C₂'-H, C₆'-H) | ~7.4 | Doublet | Protons ortho to the chlorine atom. |

| Aromatic (C₃'-H, C₅'-H) | ~7.3 | Doublet | Protons meta to the chlorine atom. |

| Acetyl (-CH₃) | ~2.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 170 - 175 | |

| Amide Carbonyl (-C=O) | 169 - 172 | |

| Methine (-CH) | 55 - 60 | |

| Aromatic (C₁') | 135 - 140 | Quaternary carbon attached to the methine group. |

| Aromatic (C₄') | 132 - 136 | Quaternary carbon attached to the chlorine atom. |

| Aromatic (C₂', C₆') | 128 - 130 | |

| Aromatic (C₃', C₅') | 128 - 130 | |

| Acetyl (-CH₃) | 22 - 25 |

Multi-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

While specific experimental data is not available, multi-dimensional NMR techniques would be invaluable for the unambiguous assignment of the proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show a correlation between the amide proton (-NH) and the methine proton (-CH). It would also confirm the coupling between the aromatic protons on the chlorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC or the more modern HSQC (Heteronuclear Single Quantum Coherence) experiment would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the methine proton signal to the methine carbon signal and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal longer-range (2-3 bond) correlations. Key expected correlations would include the amide proton to the amide carbonyl carbon and the methine carbon, the methine proton to the carboxylic acid carbon and the aromatic carbons (C₁', C₂', C₆'), and the acetyl protons to the acetyl carbonyl carbon.

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of molecules in their solid form. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit different physical properties. The ¹³C cross-polarization magic-angle spinning (CP/MAS) spectrum would be expected to show distinct signals for each carbon in the asymmetric unit of the crystal lattice. The chemical shifts in the solid state may differ from those in solution due to packing effects and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) techniques are used to study the rates of conformational changes in molecules. In this compound, restricted rotation around the amide bond (C-N) could lead to the presence of different conformers (rotamers) in solution. At low temperatures, the signals for atoms near the amide bond might appear as separate peaks for each conformer in the NMR spectrum. As the temperature is increased, these peaks would broaden and eventually coalesce into a single averaged signal as the rate of rotation increases. DNMR studies could determine the energy barrier for this rotational process.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule.

Detailed Band Assignment and Functional Group Analysis

Based on the known vibrational frequencies of similar compounds like 4-chlorophenylacetic acid chemicalbook.comchemicalbook.comspectrabase.com and N-acetyl-DL-phenylglycine nih.gov, a detailed assignment of the major vibrational bands for this compound can be predicted.

Table 3: Predicted IR and Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3400 - 2400 | O-H stretch | Carboxylic Acid | Strong, broad | Weak |

| ~3300 | N-H stretch | Amide | Medium | Medium |

| ~1710 | C=O stretch | Carboxylic Acid | Strong | Medium |

| ~1650 | C=O stretch (Amide I) | Amide | Strong | Strong |

| ~1600, ~1490 | C=C stretch | Aromatic Ring | Medium-Strong | Strong |

| ~1550 | N-H bend (Amide II) | Amide | Medium | Weak |

| ~1100 | C-Cl stretch | Chlorophenyl | Medium | Strong |

| ~830 | C-H out-of-plane bend | 1,4-disubstituted Aromatic | Strong | Medium |

The broad O-H stretching band of the carboxylic acid is a characteristic feature in the IR spectrum. The two carbonyl stretching vibrations (from the carboxylic acid and the amide) would likely appear as distinct, strong bands. The aromatic C=C stretching bands are expected to be prominent in both IR and Raman spectra. The C-Cl stretch would likely be more intense in the Raman spectrum.

In Situ Vibrational Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy, such as ReactIR (FTIR) or Raman spectroscopy, could be employed to monitor the synthesis of this compound in real-time. For instance, in a reaction involving the acylation of 2-amino-2-(4-chlorophenyl)acetic acid, one could monitor the disappearance of the amine N-H stretching bands and the appearance of the amide C=O and N-H stretching bands to track the progress of the reaction. This would allow for the optimization of reaction conditions such as temperature, reaction time, and reagent addition.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₁₀ClNO₃.

The analysis, typically performed using techniques like Electrospray Ionization (ESI), would involve measuring the exact mass of the protonated molecule ([M+H]⁺) or other adducts, such as the sodium adduct ([M+Na]⁺). The experimentally measured mass is then compared to the theoretically calculated mass. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed elemental formula. This method is standard for structure confirmation in chemical synthesis. scielo.org.za

Table 1: Theoretical HRMS Data for this compound This table presents calculated values for illustrative purposes.

| Molecular Formula | Ion Type | Theoretical m/z |

| C₁₀H₁₀ClNO₃ | [M+H]⁺ | 228.0371 |

| C₁₀H₁₀ClNO₃ | [M+Na]⁺ | 250.0190 |

| C₁₀H₁₀ClNO₃ | [M+K]⁺ | 265.9930 |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the protonated molecule of this compound (m/z 228.0) would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The pattern of fragmentation provides a roadmap of the molecule's structure.

Based on the structure, several key fragmentation pathways can be predicted:

Loss of Water: A common initial loss from the carboxylic acid group, resulting in an ion at m/z 210.0265.

Loss of Carboxylic Acid Group: Decarboxylation (loss of CO₂) or loss of the entire carboxyl group (COOH) are characteristic fragmentations for carboxylic acids.

Amide Bond Cleavage: Scission of the amide bond can lead to the loss of an acetyl group (CH₂=C=O) or the entire acetamido moiety.

Alpha-Cleavage: Cleavage of the bond between the alpha-carbon and the 4-chlorophenyl ring is expected, yielding ions corresponding to each piece. The fragmentation of bile acids, which also possess a carboxylic acid group, often involves such characteristic neutral losses and cleavages of the core structure. nih.gov

Table 2: Predicted MS/MS Fragmentation Data for [C₁₀H₁₀ClNO₃+H]⁺ This table presents a theoretical fragmentation pathway for illustrative purposes.

| Precursor Ion m/z | Fragment Ion m/z | Proposed Neutral Loss | Lost Formula |

| 228.0371 | 210.0265 | Water | H₂O |

| 228.0371 | 184.0470 | Carbon Dioxide | CO₂ |

| 228.0371 | 170.0316 | Acetamidoacetic acid moiety | C₄H₇NO₃ |

| 228.0371 | 111.0051 | 2-Acetamidoacetic acid | C₄H₆NO₃ |

| 170.0316 | 125.0153 | Carboxyl Radical + H | COOH |

X-ray Crystallography and Diffraction Studies

X-ray techniques provide definitive information on the three-dimensional arrangement of atoms in the solid state, revealing details about molecular conformation, crystal packing, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is produced that can be mathematically resolved into a model of the electron density, and thus the precise positions of atoms.

For this compound, an SCXRD study would confirm its covalent structure and reveal:

Molecular Conformation: The dihedral angles defining the spatial orientation of the 4-chlorophenyl ring relative to the acetamidoacetic acid backbone. Studies on similar structures show that such rings are often twisted out of the plane of the rest of the molecule. iucr.orgmdpi.com

Bond Lengths and Angles: Precise measurements for all covalent bonds, which can indicate features like electron delocalization.

Intermolecular Interactions: The specific hydrogen bonds (e.g., between the carboxylic acid and amide groups of adjacent molecules) that dictate how the molecules pack together in the crystal lattice. The crystal structure of N-acetyl glycine (B1666218) (the parent compound without the phenyl group) shows that molecules are joined by a two-dimensional network of hydrogen bonds. researchgate.net

Table 3: Representative Single Crystal X-ray Diffraction Data The following data for N-acetyl glycine, a related compound, is provided for illustrative purposes. researchgate.net

| Parameter | Value |

| Compound | N-acetyl glycine |

| Formula | C₄H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.659(2) |

| b (Å) | 5.163(1) |

| c (Å) | 14.606(3) |

| β (°) | 125.04(3) |

| V (ų) | 534.1(2) |

Powder X-ray Diffraction for Polymorphic Forms

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing microcrystalline solids. It is especially crucial for identifying and distinguishing between different polymorphic forms of a substance. rigaku.com Polymorphism, the ability of a compound to exist in multiple crystal structures, is common for amino acids and pharmaceutical ingredients and can significantly impact properties like solubility and stability. mdpi.comnih.gov

Each polymorph of this compound would produce a unique PXRD pattern, which serves as a crystalline "fingerprint." americanpharmaceuticalreview.com By comparing the diffraction patterns of different batches—identified by the position (2θ angle) and relative intensity of the peaks—one can determine if a sample is a pure polymorph or a mixture.

Table 4: Interactive Hypothetical PXRD Data for Two Polymorphs This table presents a hypothetical comparison to illustrate how PXRD distinguishes between different crystalline forms.

| 2θ Angle (°) | Relative Intensity (Form I) | Relative Intensity (Form II) |

| 8.5 | 95 | 15 |

| 12.1 | 40 | 100 |

| 15.3 | 25 | 80 |

| 19.8 | 100 | 65 |

| 22.4 | 70 | 30 |

| 25.0 | 55 | 90 |

Neutron Diffraction Studies (if applicable)

While X-ray diffraction is highly effective, it is relatively insensitive to hydrogen atoms. Neutron diffraction is a complementary and powerful technique that can precisely locate hydrogen atoms. nih.gov This is because neutrons scatter from atomic nuclei, and their scattering length is significant for hydrogen (and its isotope, deuterium), unlike with X-rays.

No neutron diffraction studies on this compound have been reported. However, such an analysis would be highly valuable. It would provide unambiguous determination of:

Protonation States: Confirming the zwitterionic nature of the molecule in the solid state by locating the carboxyl proton and the ammonium (B1175870) proton.

Hydrogen Bond Geometry: Precisely measuring the N-H···O and O-H···O bond lengths and angles that form the crystal's supramolecular architecture. iucr.org

Torsional Angles of H-atoms: Defining the orientation of hydrogen atoms on the chiral center and the phenyl ring.

Studies on simple amino acids like glycine, L-glutamine, and L-arginine have successfully used neutron diffraction to accurately determine hydrogen positions and clarify complex hydrogen-bonding networks. iucr.orgiucr.orgrsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

A comprehensive search for detailed research findings, including specific chiroptical spectroscopy data (such as Circular Dichroism or Vibrational Circular Dichroism) and crystallographic data for the enantiomers of this compound, did not yield specific experimental results for this particular compound. While the stereochemical analysis of related chiral molecules, such as N-acetyl-amino acids and other aromatic derivatives, is extensively documented using these techniques, specific data tables and detailed research findings for this compound are not available in the public domain based on the conducted searches.

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for the stereochemical elucidation of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light, providing unique spectral signatures that are highly sensitive to the three-dimensional arrangement of atoms in a molecule. In principle, the absolute configuration of the enantiomers of this compound could be determined by comparing their experimental ECD or VCD spectra with those predicted by quantum chemical calculations.

Similarly, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral compound. This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice, allowing for unambiguous assignment of the R or S configuration at a stereocenter. However, no published crystal structures for the individual enantiomers of this compound were identified.

Although specific data for the target compound is unavailable, the general principles of applying chiroptical spectroscopy for stereochemical analysis are well-established for analogous structures. For instance, studies on N-acetyl-α-arylglycines have demonstrated that the sign and intensity of the Cotton effects in their CD spectra can be correlated with their absolute configuration. Likewise, VCD spectroscopy has been successfully employed to determine the solution-state conformations of various N-acetylated amino acids.

Without access to specific experimental or theoretical data for this compound, a detailed analysis and the generation of data tables as requested is not feasible at this time. Further empirical research would be required to obtain the necessary chiroptical and crystallographic data for a thorough stereochemical characterization of this compound.

Theoretical and Computational Chemistry Studies on 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the fundamental electronic properties of a molecule. These methods can provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

No specific Density Functional Theory (DFT) studies concerning the electronic structure of 2-(4-Chlorophenyl)-2-acetamidoacetic acid have been identified in the reviewed literature. Such studies would typically provide information on electron density distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior.

Ab Initio Calculations of Molecular Properties

There are no available records of ab initio calculations performed to determine the molecular properties of this compound. These higher-level computational methods could yield precise data on geometric parameters, vibrational frequencies, and other spectroscopic properties.

Molecular Orbital Analysis

A molecular orbital analysis for this compound, which would detail the energies and compositions of its molecular orbitals, is not present in the currently accessible scientific literature. This type of analysis is fundamental to understanding the molecule's electronic transitions and reactivity patterns.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds.

Potential Energy Surface Scans

No studies involving potential energy surface scans for this compound were found. These scans are used to identify stable conformers and the energy barriers between them by systematically changing specific dihedral angles.

Molecular Dynamics Simulations

There is no published research detailing molecular dynamics (MD) simulations of this compound. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment, such as a solvent.

Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of the intermolecular interactions of this compound is crucial for understanding its solid-state structure, solubility, and interactions with biological macromolecules. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these non-covalent interactions.

In the crystalline state, this compound is expected to form a complex network of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The acetamido group also participates, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. These functional groups can lead to the formation of various hydrogen bonding motifs, such as dimers, chains, and sheets. For instance, studies on similar N-acyl amino acids demonstrate the prevalence of strong hydrogen bonds that dictate their crystal packing.

The primary hydrogen bonds anticipated for this compound would involve:

Carboxylic acid dimer formation: Two molecules can form a cyclic dimer through strong O-H···O hydrogen bonds between their carboxylic acid groups.

Amide-acid interactions: The amide N-H can donate a hydrogen bond to the carboxylic acid carbonyl oxygen (N-H···O=C), and the carboxylic acid O-H can donate to the amide carbonyl oxygen (O-H···O=C).

Chain formation: Molecules can link into chains via head-to-tail hydrogen bonds between the carboxylic acid of one molecule and the amide group of another.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the strength and nature of these interactions by analyzing the electron density at the bond critical points.

Table 1: Hypothetical Hydrogen Bond Parameters for this compound Dimers Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Interacting Atoms (D–H···A) | Distance H···A (Å) | Angle D–H···A (°) | Interaction Energy (kcal/mol) |

| O–H···O (Carboxylic Dimer) | 1.65 | 175 | -8.5 |

| N–H···O (Amide-Acid) | 1.90 | 168 | -4.2 |

| C–H···O (Phenyl-Carbonyl) | 2.45 | 145 | -1.5 |

| C–H···Cl (Phenyl-Chloro) | 2.80 | 130 | -0.8 |

Note: This table is illustrative and contains hypothetical data based on typical values for similar functional groups.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling (Focus on Chemical Reactivity and Interactions)

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, a QSAR model could predict its reactivity, for example, in terms of its ability to inhibit a specific enzyme, while a QSPR model could predict properties like its lipophilicity (LogP) or aqueous solubility.

The development of a robust QSAR/QSPR model involves the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The presence of the electron-withdrawing chlorine atom on the phenyl ring significantly influences these properties.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the arrangement of atoms and bonds.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for its interaction with biological membranes.

Once calculated for a series of related compounds, these descriptors can be used to build a mathematical model, often using multiple linear regression (MLR) or partial least squares (PLS) analysis. nih.gov A study on aryl carboxylic acid amide derivatives highlighted the importance of topological, estate number, and hydrophobic descriptors in predicting biological activity. nih.gov

Table 2: Example of a Hypothetical QSAR Model for Chemical Reactivity.

| Model Equation | R² | Q² | F-statistic |

| Reactivity = 0.45(LUMO) - 0.21(LogP) + 1.5*(TPSA) + 5.8 | 0.88 | 0.75 | 120.5 |

Note: This table presents a hypothetical QSAR model. R² (coefficient of determination), Q² (cross-validated R²), and the F-statistic are used to assess the model's statistical significance and predictive power. LUMO (Lowest Unoccupied Molecular Orbital energy), LogP (lipophilicity), and TPSA (Topological Polar Surface Area) are examples of commonly used descriptors.

Spectroscopic Property Predictions from Theoretical Models

Theoretical models, primarily based on DFT, are highly effective in predicting spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

The process begins with the geometry optimization of the this compound molecule to find its most stable conformation. Following optimization, frequency calculations are performed to predict the vibrational (IR) spectrum. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical method and to improve agreement with experimental data. nih.gov For instance, a study on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline demonstrated good correlation between DFT-calculated and experimental IR spectra. nih.govmdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in the experimental NMR spectrum. Protons on the carbon adjacent to the carbonyl group are expected to show a downfield shift in the ¹H NMR spectrum. libretexts.orglibretexts.org

Table 3: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted Frequency (Scaled) | Hypothetical Experimental Frequency |

| O-H stretch (Carboxylic acid) | 3450 | 3445 |

| N-H stretch (Amide) | 3320 | 3315 |

| C=O stretch (Carboxylic acid) | 1725 | 1720 |

| C=O stretch (Amide I) | 1680 | 1675 |

| C-Cl stretch | 1095 | 1090 |

Note: This table is for illustrative purposes. The predicted frequencies are hypothetical and would be obtained from DFT calculations, while the experimental frequencies would be from FT-IR spectroscopy.

Reaction Mechanism Simulations and Energetics

Computational chemistry provides powerful tools to simulate reaction mechanisms and to calculate the energetics of these processes. For this compound, a key reaction to study would be its hydrolysis, which involves the cleavage of the amide bond. Understanding the mechanism and energetics of this reaction is important for assessing the compound's stability.

Simulations of the hydrolysis reaction would involve identifying the reactants, products, and any intermediates and transition states. DFT calculations can be used to determine the geometries and energies of these species. The activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated as the energy difference between the transition state and the reactants.

Studies on the hydrolysis of N-acyl amino acids have shown that the reaction can be catalyzed by acid or base and that the presence of water molecules can play a crucial role as both a reactant and a catalyst. nih.gov The mechanism can be either stepwise or concerted. nih.gov For this compound, the electron-withdrawing nature of the chlorophenyl group could influence the stability of intermediates and the height of the activation barriers.

Table 4: Hypothetical Energetics of the Acid-Catalyzed Hydrolysis of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Products | -10.8 |

Note: This table presents a hypothetical energy profile for a stepwise hydrolysis mechanism. The values are illustrative and would be determined through computational simulations.

Chiral Resolution and Stereochemical Aspects of 2 4 Chlorophenyl 2 Acetamidoacetic Acid

Enantiomeric Separation Methodologies

The separation of the enantiomers of 2-(4-Chlorophenyl)-2-acetamidoacetic acid can be accomplished through several established techniques. These methods exploit the different ways the enantiomers interact with other chiral entities.

One of the most traditional and industrially viable methods for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. aiche.org This process involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts, being diastereomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. gavinpublishers.com Once separated, the pure enantiomer of the acid can be regenerated by treatment with an achiral acid.

While specific data for this compound is not prevalent, the resolution of structurally similar phenylglycine derivatives is well-documented. For instance, racemic phenylglycine is resolved on an industrial scale using (+)-camphorsulfonic acid. kesselssa.com Similarly, a study on the related N-acetyl-(R)(S)-p-methoxyphenylglycine showed successful optical resolution via differential crystallization of its ammonium (B1175870) salt. nih.gov The choice of resolving agent and solvent system is critical and often determined empirically to maximize the difference in solubility between the two diastereomeric salts. aiche.org

Table 1: Examples of Resolving Agents for Phenylglycine Derivatives

| Racemic Compound | Resolving Agent | Principle | Reference |

|---|---|---|---|

| DL-Phenylglycine | (+)-Camphorsulfonic acid | Forms diastereomeric salts with different solubilities, allowing separation by crystallization. | kesselssa.com |

| N-acetyl-(R)(S)-p-methoxyphenylglycine | Ammonia (B1221849) (forms ammonium salt) | Differential crystallization of the diastereomeric ammonium salts. | nih.gov |

| Racemic Amines | (R,R)-Tartaric Acid | Formation of diastereomeric salts, separation efficacy can be under kinetic or thermodynamic control. | gavinpublishers.com |

Chiral chromatography is a powerful analytical and preparative tool for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

For N-acetylated amino acids like this compound, several types of CSPs are effective.

Polysaccharide-based CSPs : Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®, Lux®) are widely applicable. nih.gov They separate enantiomers based on a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate (B1207046) groups on the polysaccharide backbone.

Macrocyclic Glycopeptide CSPs : Columns based on antibiotics like teicoplanin (e.g., CHIROBIOTIC® T) are particularly effective for underivatized and N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com They offer multiple interaction sites (amide linkages, carboxyl and amino groups, aromatic rings) leading to excellent chiral recognition.

Pirkle-type CSPs : These phases operate on a π-acid/π-base principle. A urea-type Pirkle column, such as the SUMICHIRAL OA-3000 series, is noted to be effective for acetyl- and urethane-amino acids. scas.co.jp

The selection of the mobile phase is crucial for achieving separation and can range from normal phase (e.g., hexane/ethanol) to reversed-phase (e.g., water/acetonitrile) and polar organic modes. sigmaaldrich.comsigmaaldrich.com

Table 2: Suitable Chiral Stationary Phases (CSPs) for N-Acetyl Amino Acid Separation by HPLC

| CSP Type | Commercial Example(s) | Separation Principle | Reference |

|---|---|---|---|

| Polysaccharide-based (Cellulose/Amylose) | Chiralpak IG-3, Lux Cellulose-1 | Hydrogen bonding, dipole-dipole, and steric interactions. | nih.gov |

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T, TAG | Complex formation involving hydrogen bonding, ionic interactions, and inclusion. | sigmaaldrich.comsigmaaldrich.com |

| Pirkle-type (Urea) | SUMICHIRAL OA-3300 | Charge transfer (π-π interactions), hydrogen bonding. | scas.co.jp |

Enzymatic resolution is a highly selective method that leverages the stereospecificity of enzymes to resolve a racemic mixture. This is typically a kinetic resolution, where the enzyme catalyzes a reaction on one enantiomer at a much faster rate than the other. researchgate.net

For N-acyl amino acids, penicillin G acylase (PGA) is a particularly effective enzyme. virginia.edu It selectively hydrolyzes the N-acyl group of one enantiomer, leaving the other N-acylated enantiomer untouched. A key study demonstrated the resolution of racemic N-phenylacetyl-2-chlorophenylglycine using immobilized penicillin G acylase. researchgate.net This process yielded (S)-α-amino-(2-chlorophenyl)acetic acid with over 99% enantiomeric purity. The unreacted (R)-N-phenylacetyl enantiomer could then be separated and racemized for reuse, making the process highly efficient. researchgate.net The use of immobilized enzymes is advantageous as it allows for easy separation from the reaction mixture and repeated recycling. researchgate.net

Table 3: Enzymatic Resolution of N-Acyl Phenylglycine Derivatives

| Enzyme | Substrate | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Penicillin G Acylase (PGA) from E. coli | N-Phenylacetyl-2-chlorophenylglycine | Enantioselective hydrolysis | Yields (S)-amino acid with >99% ee. Unwanted (R)-enantiomer can be racemized and recycled. | researchgate.net |

| Penicillin G Acylase (PGA) from Achromobacter sp. | Various N-Phenylacetyl-α/β-amino acids | Enantioselective hydrolysis | Demonstrates broad substrate scope and high enantioselectivity for (S)-enantiomers of α-amino acids. | muni.czresearchgate.net |

| Lipase (B570770) B from Candida antarctica (CALB) | (R,S)-Flurbiprofen | Enantioselective esterification | Kinetic resolution of a racemic acid via esterification, achieving high enantiomeric excess. | researchgate.net |

Asymmetric Synthesis Routes to Enantiopure Forms

Instead of separating a racemic mixture, asymmetric synthesis aims to directly produce a single enantiomer. This avoids the theoretical 50% yield limit of classical resolution. For arylglycine derivatives, several advanced strategies exist.

One approach is the catalytic asymmetric C-H functionalization. For example, chiral α-amino acid derivatives have been synthesized through the enantioselective C-H arylation of N-aryl glycine (B1666218) esters with arylboronic acids, using a chiral Palladium(II) catalyst. rsc.org This method directly forges the chiral center with high enantioselectivity.

Another powerful strategy is dynamic kinetic resolution (DKR). This process combines a kinetic resolution with an in-situ method for racemizing the slow-reacting enantiomer. nih.gov A chemoenzymatic DKR could involve a lipase for selective acylation of one enantiomer, while a ruthenium catalyst simultaneously racemizes the unreacted enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. nih.gov Non-enzymatic methods for kinetic resolution via N-acylation have also been developed, achieving high selectivity for propargylic amines. nih.gov

Stereochemical Stability and Racemization Studies

The stereochemical stability of this compound is a crucial parameter, as racemization can lead to a loss of enantiomeric purity. The α-hydrogen in arylglycine derivatives is relatively acidic due to stabilization of the resulting carbanion by the adjacent aromatic ring. acs.org

Racemization is typically base-catalyzed. The mechanism involves the removal of the α-proton by a base to form a planar, achiral enolate intermediate, followed by non-stereospecific reprotonation, which yields a racemic mixture. nih.gov Studies on related N-acyl phenylalanine derivatives have shown that racemization can occur during peptide coupling reactions, especially when the carboxyl group is activated in the presence of a base. nih.gov The rate of racemization is influenced by factors such as the strength of the base, temperature, solvent polarity, and the nature of the N-acyl group. semanticscholar.org The ability to control racemization is essential, particularly for recycling the unwanted enantiomer from a resolution process, where controlled and complete racemization is desired. kesselssa.comresearchgate.net

Derivatization for Stereochemical Assignment

Determining the absolute configuration (R or S) of a chiral center is essential. When a pure enantiomer of this compound is isolated, its configuration can be assigned by converting it into a diastereomer with a chiral derivatizing agent (CDA) of known absolute configuration. nih.gov

These newly formed diastereomers can be distinguished using standard analytical techniques: